molecular formula C22H22N4O5 B2835885 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1049263-73-1

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2835885
CAS No.: 1049263-73-1
M. Wt: 422.441
InChI Key: XNOZAWMUIFFUQC-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic compound characterized by multiple aromatic rings and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multiple step reactions:

  • Step 1: : Formation of the 2-(Benzo[d][1,3]dioxol-5-yloxy) group.

    • Reagents: : Starting with benzo[d][1,3]dioxole and appropriate halides.

    • Conditions: : Halogenation under controlled temperatures.

  • Step 2: : Incorporation of the pyridazinyl and furan groups.

    • Reagents: : 4-(6-(Furan-2-yl)pyridazin-3-yl)piperazine.

    • Conditions: : Often involves coupling reactions under inert atmosphere to prevent oxidation.

Industrial Production Methods

Large-scale industrial production may employ continuous flow techniques and utilize catalysts to enhance yield and reduce reaction time. Emphasis is placed on optimizing reaction conditions, temperature, pressure, and the use of automated synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, especially at the furan ring, producing furans with additional oxygenated functionalities.

  • Reduction: : The nitrogens within the pyridazinyl ring can be targets for reduction, resulting in altered heterocyclic structures.

  • Substitution: : Both aromatic and nucleophilic substitutions can occur on the benzodioxole and furan rings, respectively.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3, H2O2 under acidic or basic conditions.

  • Reducing Agents: : NaBH4, LiAlH4.

  • Substitution: : Halides, bases, or acids depending on the targeted functional group for substitution.

Major Products

  • Oxidation Products: : Carboxylic acids, aldehydes, ketones.

  • Reduction Products: : Amines, altered heterocycles.

  • Substitution Products: : Derivatives with substituted functional groups, leading to altered biological activities or chemical reactivity.

Scientific Research Applications

Chemistry

  • Utilized in synthetic organic chemistry for the development of new materials and compounds, particularly those involving multiple aromatic and heterocyclic rings.

Biology

  • Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine

  • Investigated for possible therapeutic applications due to its multi-functional reactive sites, which can interact with various biological targets.

Industry

  • Employed in the synthesis of polymers and materials with specialized properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The specific mechanism of action can vary based on its application:

  • Biological: : It may function as an inhibitor by interacting with enzyme active sites or altering cellular signaling pathways. The presence of multiple aromatic and heterocyclic rings allows for binding to different biomolecules.

  • Chemical: : Acts as a reactive intermediate in organic synthesis, enabling the formation of diverse chemical structures through its multiple functional groups.

Comparison with Similar Compounds

Unique Features

Similar Compounds

  • 2-(Benzo[d][1,3]dioxol-5-yloxy)benzoic acid: : Shares the benzodioxole core but lacks the pyridazinyl and furan groups.

  • 1-(4-(6-(Furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one: : Contains the pyridazinyl and piperazine groups but lacks the benzodioxole moiety.

  • 2-(5-Benzofuranyl)pyridazine: : Similar heterocyclic structures but lacks the piperazine and benzodioxole functionalities.

This compound's intricate structure and functional diversity make it a valuable subject for continued research and potential application across various scientific domains.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-15(31-16-4-6-19-20(13-16)30-14-29-19)22(27)26-10-8-25(9-11-26)21-7-5-17(23-24-21)18-3-2-12-28-18/h2-7,12-13,15H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOZAWMUIFFUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CO3)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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